molecular formula C15H17ClN4O B5379165 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine

1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine

Cat. No. B5379165
M. Wt: 304.77 g/mol
InChI Key: JWYNQNHJYRPKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine is a chemical compound that belongs to the class of piperidines. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine is not well understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells, as well as the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to inhibit the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine. These include:
1. Investigating the structure-activity relationship of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine to identify more potent and selective derivatives.
2. Developing new synthetic routes for the production of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine that are more efficient and cost-effective.
3. Conducting further studies on the mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine to gain a better understanding of its pharmacological effects.
4. Investigating the potential of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine as a therapeutic agent for the treatment of other diseases such as diabetes and cardiovascular disorders.
5. Conducting in vivo studies to evaluate the efficacy and safety of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine in animal models.
Conclusion:
In conclusion, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine involves the reaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with 3-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere.

Scientific Research Applications

1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-11-3-2-6-19(8-11)15(21)13-5-4-12(7-14(13)16)20-9-17-18-10-20/h4-5,7,9-11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYNQNHJYRPKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.